molecular formula C11H12N4O B1483275 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2098103-21-8

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483275
CAS RN: 2098103-21-8
M. Wt: 216.24 g/mol
InChI Key: SQUSSZAGSYRTHM-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving the corresponding pyrazole and pyridine derivatives .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

This compound has shown promise in the development of antiviral agents. Indole derivatives, which share structural similarities, have been utilized to create compounds with significant antiviral activities, such as inhibiting influenza A and Coxsackie B4 virus . The pyrazole ring, a feature in this compound, is often explored for its potential in creating new pharmacophores for antiviral drug development.

Agriculture: Plant Growth Regulators

In agriculture, similar compounds have been used to synthesize plant growth regulators. Indole-3-acetic acid, for instance, is a plant hormone derived from tryptophan degradation and plays a crucial role in plant growth . The pyridinyl and pyrazole components of the compound could be investigated for their effects on plant hormone activity and regulation.

Material Science: Organic Fluorophores

Compounds containing pyrenyl and pyridinyl groups have been applied as organic fluorophores due to their high charge carrier mobility and fluorescence lifetime. They serve as environmental probes with distinct morphology and tunable emission . The pyrazole derivative could be explored for similar applications in material science, potentially leading to new insights into environmental sensing technologies.

Environmental Science: Environmental Probes

Derivatives of pyrazole and pyridine have been used as environmental probes. Their structural properties allow for the development of sensors that can detect and measure environmental pollutants or changes in conditions . The compound could be modified to enhance its sensitivity and selectivity for environmental monitoring.

Biochemistry: Enzyme Inhibition

In biochemistry, pyrazole derivatives have been studied for their enzyme inhibition properties. They have been used to inhibit enzymes like COX-2, which is significant in the inflammatory response . The compound could be a starting point for designing new inhibitors that can regulate biochemical pathways.

Pharmacology: Therapeutic Drug Development

The pyrazole core is a common feature in many therapeutic drugs. Its incorporation into new compounds is driven by the need to develop drugs with better efficacy and fewer side effects. The compound’s potential for high affinity binding to multiple receptors makes it a valuable candidate for therapeutic drug development .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic techniques to analyze complex mixtures. Their distinct chemical properties allow for precise separation and identification of components in a sample .

Synthetic Chemistry: Building Blocks

The compound serves as a versatile building block in synthetic chemistry. It can undergo various chemical reactions to create a wide array of derivatives, each with potential applications in different fields of research and industry .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Future Directions

Given the wide range of biological activities associated with pyrazole derivatives, this compound could be a potential candidate for further study in drug development .

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUSSZAGSYRTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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